2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Formation of the imine: This involves the reaction of 3-chloro-4-methoxyaniline with 2-bromo-4-nitrobenzaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Reduction: The imine group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Substitution: Formation of various substituted phenols.
Reduction: Formation of amines from imines.
Scientific Research Applications
2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The presence of multiple functional groups allows it to form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-[(E)-[(2,4,6-tribromophenylimino)methyl]-4-chlorophenol: Similar structure but with additional bromine atoms.
3-Chloro-2-[(E)-[(4-nitrophenyl)imino]methyl]phenol: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol is unique due to the combination of bromine, chlorine, methoxy, and nitro groups in its structure. This combination imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C14H10BrClN2O4 |
---|---|
Molecular Weight |
385.59 g/mol |
IUPAC Name |
2-bromo-6-[(3-chloro-4-methoxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H10BrClN2O4/c1-22-13-3-2-9(5-12(13)16)17-7-8-4-10(18(20)21)6-11(15)14(8)19/h2-7,19H,1H3 |
InChI Key |
XUIJPXOOMBLTGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.